molecular formula C19H28N2O4S B11452098 ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B11452098
M. Wt: 380.5 g/mol
InChI Key: ZEYUBQSOHOLVQW-UHFFFAOYSA-N
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Description

ETHYL 2-[(CYCLOHEXYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(CYCLOHEXYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyran core, followed by the introduction of the ethyl ester and cyclohexylcarbamoyl groups. Common reagents used in these reactions include ethyl acetoacetate, cyclohexyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(CYCLOHEXYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-[(CYCLOHEXYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(CYCLOHEXYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(CYCLOHEXYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
  • ETHYL 2-[(PHENYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
  • ETHYL 2-[(METHYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-[(CYCLOHEXYLCARBAMOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE lies in its specific structural features, such as the cyclohexylcarbamoyl group, which can impart distinct biological activities and chemical properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-(cyclohexylcarbamoylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C19H28N2O4S/c1-4-24-17(22)15-13-10-19(2,3)25-11-14(13)26-16(15)21-18(23)20-12-8-6-5-7-9-12/h12H,4-11H2,1-3H3,(H2,20,21,23)

InChI Key

ZEYUBQSOHOLVQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)NC3CCCCC3

Origin of Product

United States

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